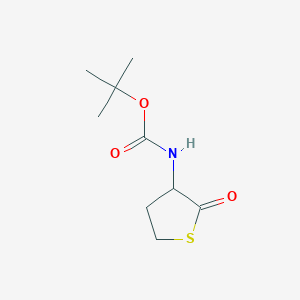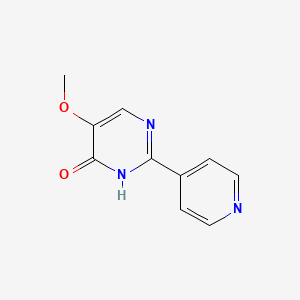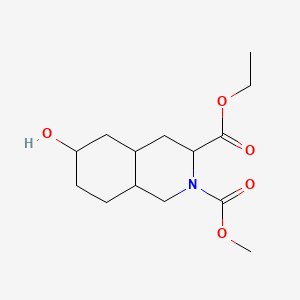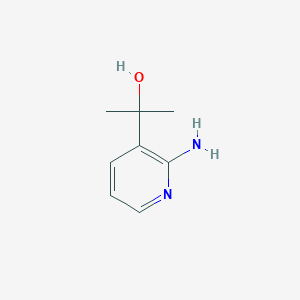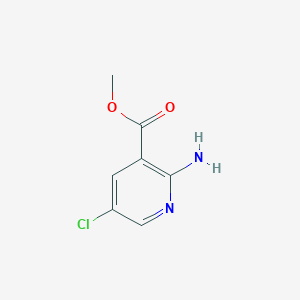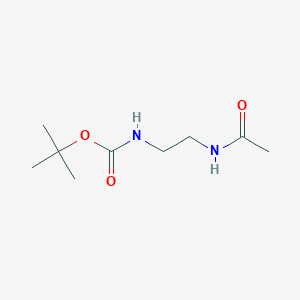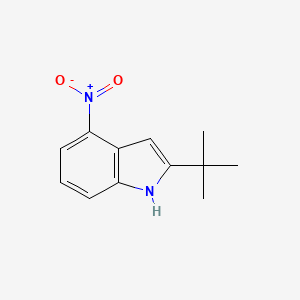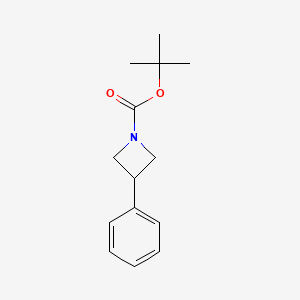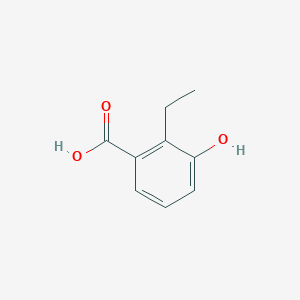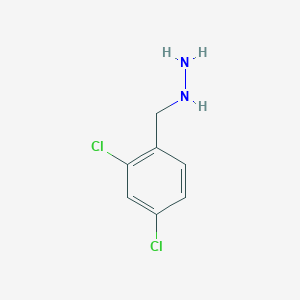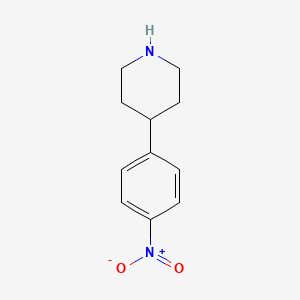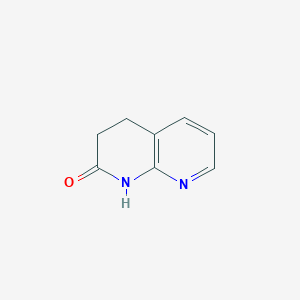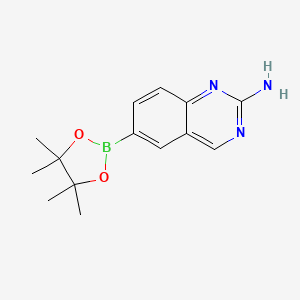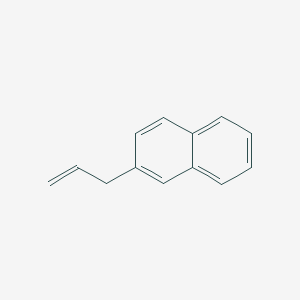
3-(2-Naphthyl)-1-propene
Übersicht
Beschreibung
3-(2-Naphthyl)-1-propene, also known as 3-(2-Naphthyl)-L-alanine, is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The chemo-enzymatic synthesis of 3-(2-Naphthyl)-L-alanine involves the use of a hyper-thermostable aminotransferase from Thermococcus profundus. This enzyme facilitates the transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA), and L-glutamate (Glu) at 70 °C . Another method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Chemical Reactions Analysis
The synthesis of 3-(2-Naphthyl)-L-alanine involves a transamination reaction . Another reaction involving a related compound, 2-naphthol, is the SN2 reaction with butyl p-toluenesulfonate .Wissenschaftliche Forschungsanwendungen
Catalysis in Propene Production
One significant application of 3-(2-Naphthyl)-1-propene is in catalysis, particularly in the production of propene. The selective oxidative dehydrogenation of propane to propene using boron nitride catalysts is a notable example. This process is crucial as propene is a high-volume organic chemical with diverse industrial applications. The conversion from propane, a natural gas component, to propene is gaining interest due to global supply chain changes and naphtha shortages. Boron nitride exhibits high selectivity in catalyzing the production of propene, demonstrating its potential as a game-changing technology in the chemical industry (Grant et al., 2016).
Polymerization Processes
3-(2-Naphthyl)-1-propene also plays a role in polymerization. For instance, propene polymerization using certain catalyst systems like rac-[Me2Si(2-Me-4-(α-naphthyl)-1-Ind)2]ZrCl2/MAO exhibits variations in isotactivity and morphology at different temperatures. This application is critical for producing polypropene, a widely used polymer in various industrial applications (Frediani & Kaminsky, 2003).
Photochemical Applications
In photochemistry, compounds like trans-1-(1′-Hydroxy-2′-naphthyl)-3-(1-naphthyl)-2-propen-1-one demonstrate significant fluorescence with large Stokes shifts, indicating intramolecular hydrogen atom transfer in excited states. This property is essential for understanding and developing photoresponsive materials and molecules (Kaneda & Arai, 2003).
Electropolymerization
The synthesis and electropolymerization of compounds like poly [3-(1-naphthylthiophene)] highlight another application. This process involves the oxidation of the compound to form radical cations and subsequent galvanostatic deposition, essential for developing conductive polymers with potential applications in electronics and materials science (Dogbéavou et al., 1997).
Fluorescence Microscopy
Additionally, compounds like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) are synthesized as fluorescent dyes with applications in fluorescence microscopy. The fluorescence emission of these compounds is sensitive to solvent polarity and viscosity, making them valuable tools in biological and chemical imaging (Jacobson et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-prop-2-enylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h2-4,6-10H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOPFXRSBQPLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567532 | |
| Record name | 2-(Prop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Naphthyl)-1-propene | |
CAS RN |
2489-87-4 | |
| Record name | 2-(Prop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



